3-Trimethylsilanylmethyl-phenol
Description
3-(Trimethylsilyl)phenol (CAS 17881-95-7), also known as trimethylsilylphenol, is an organosilicon compound characterized by a phenol group substituted with a trimethylsilyl (-Si(CH₃)₃) moiety at the meta position. Key properties include:
- Physical State: Colorless to pale yellow liquid .
- Solubility: Miscible with organic solvents such as chloroform, dimethylformamide, and dichloromethane .
- Applications: Utilized in organic synthesis as a protecting group for hydroxyl functionalities, a precursor for silicon-containing polymers, and a stabilizer in specialty chemicals .
Properties
CAS No. |
101145-03-3 |
|---|---|
Molecular Formula |
C10H16OSi |
Molecular Weight |
180.32 g/mol |
IUPAC Name |
3-(trimethylsilylmethyl)phenol |
InChI |
InChI=1S/C10H16OSi/c1-12(2,3)8-9-5-4-6-10(11)7-9/h4-7,11H,8H2,1-3H3 |
InChI Key |
LAQPATCJXXDEHK-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CC1=CC(=CC=C1)O |
Canonical SMILES |
C[Si](C)(C)CC1=CC(=CC=C1)O |
Synonyms |
3-TRIMETHYLSILANYLMETHYL-PHENOL |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The meta-substituted phenol derivatives below share structural similarities but differ in substituent groups, leading to distinct chemical behaviors:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |
|---|---|---|---|---|
| 3-(Trimethylsilyl)phenol | 17881-95-7 | C₉H₁₄OSi | 166.30 | -Si(CH₃)₃ |
| 3-Nitrophenol | 554-84-7 | C₆H₅NO₃ | 139.11 | -NO₂ |
| 3-Trifluoromethylphenol | 98-17-9 | C₇H₅F₃O | 162.11 | -CF₃ |
| 3-Methylphenol (m-Cresol) | 108-39-4 | C₇H₈O | 108.15 | -CH₃ |
| 3-[3-(Trifluoromethyl)-3H-diazirin-3-yl]phenol | N/A | C₈H₅F₃N₂O | 202.14 | -CF₃ and diazirine ring |
Physical and Chemical Properties
- Solubility: 3-(Trimethylsilyl)phenol: Preferentially dissolves in non-polar solvents due to the hydrophobic trimethylsilyl group . 3-Nitrophenol: Moderately soluble in water (0.7 g/100 mL at 20°C) owing to polar nitro and hydroxyl groups . 3-Trifluoromethylphenol: Limited water solubility but highly soluble in alcohols and ethers; the -CF₃ group enhances electronegativity . m-Cresol: Partially miscible in water (2.4 g/100 mL) due to the balance between hydrophobic -CH₃ and hydrophilic -OH .
- Reactivity: The trimethylsilyl group in 3-(trimethylsilyl)phenol is hydrolytically stable under mild conditions but cleaved by strong acids/bases, enabling selective deprotection . 3-Nitrophenol undergoes electrophilic substitution reactions at the para position due to the electron-withdrawing nitro group . 3-Trifluoromethylphenol exhibits strong acidity (pKa ≈ 8.5) compared to phenol (pKa ≈ 10), attributed to the electron-withdrawing -CF₃ group . The diazirine group in 3-[3-(Trifluoromethyl)-3H-diazirin-3-yl]phenol enables photoactivation for crosslinking applications .
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